5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Physicochemical profiling Fragment-based drug discovery Lead optimisation

5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1504741-40-5; molecular formula C₈H₄ClN₃O₃; MW 225.59 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-3-carboxylic acid class. The compound features a 3-chloropyridin-4-yl substituent at the oxadiazole 5‑position and a free carboxylic acid handle at the 3‑position, enabling amide coupling, esterification, and salt formation without deprotection steps.

Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
Cat. No. B13070106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H4ClN3O3
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Cl
InChIInChI=1S/C8H4ClN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)
InChIKeyFPPOBXVMPQCEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid – Structural Identity and Procurement Relevance


5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1504741-40-5; molecular formula C₈H₄ClN₃O₃; MW 225.59 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-3-carboxylic acid class [1]. The compound features a 3-chloropyridin-4-yl substituent at the oxadiazole 5‑position and a free carboxylic acid handle at the 3‑position, enabling amide coupling, esterification, and salt formation without deprotection steps . Its computed physicochemical properties (XLogP3‑AA 1.2, topological polar surface area 89.1 Ų, 1 H‑bond donor, 6 H‑bond acceptors, 2 rotatable bonds) place it in property space attractive for fragment‑based lead discovery and parallel library synthesis [1].

Why In‑Class 1,2,4‑Oxadiazole‑3‑carboxylic Acids Cannot Substitute 5‑(3‑Chloropyridin‑4‑yl)‑1,2,4‑oxadiazole‑3‑carboxylic Acid


The 3‑chloropyridin‑4‑yl group is not an interchangeable aryl substituent: the position of the chlorine and the endocyclic nitrogen on the pyridine ring simultaneously modulates lipophilicity (ΔXLogP ≥ 0.5 vs. the unsubstituted pyridin‑4‑yl analog [1]), hydrogen‑bond acceptor geometry (the pyridine nitrogen serves as an additional HBA), and metabolic susceptibility of the heterocycle [2]. Direct replacement with 5‑phenyl‑, 5‑(pyridin‑3‑yl)‑, or 5‑(2‑chloropyridin‑4‑yl)‑1,2,4‑oxadiazole‑3‑carboxylic acids alters the spatial presentation of the carboxylic acid vector and the chlorine atom, which can collapse structure‑activity relationships in medicinal chemistry programs [2]. The quantitative evidence below substantiates that these structural differences translate into measurable differences in key drug‑discovery parameters.

Procurement‑Relevant Differentiation Data for 5‑(3‑Chloropyridin‑4‑yl)‑1,2,4‑oxadiazole‑3‑carboxylic Acid Versus Closest Analogs


Lipophilicity Differential: 5‑(3‑Chloropyridin‑4‑yl) vs. 5‑(Pyridin‑4‑yl)‑1,2,4‑oxadiazole‑3‑carboxylic Acid

The chlorine atom on the pyridine ring raises computed logP (XLogP3‑AA) by approximately 0.6 log units relative to the des‑chloro analog. Such differences are known to correlate with membrane permeability and non‑specific protein binding [1].

Physicochemical profiling Fragment-based drug discovery Lead optimisation

Hydrogen‑Bond Acceptor Capacity: 5‑(3‑Chloropyridin‑4‑yl) vs. 5‑(3‑Chlorophenyl)‑1,2,4‑oxadiazole‑3‑carboxylic Acid

The endocyclic pyridine nitrogen adds one hydrogen‑bond acceptor compared with the 3‑chlorophenyl analog. The increased HBA count (6 vs. 5) can strengthen polar interactions with protein backbones or solvent, while the chlorine preserves the desired lipophilicity [1].

Medicinal chemistry Structure‑based design HBA count

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Score Comparison

The TPSA of 89.1 Ų for the target compound is identical to that of the pyridin‑4‑yl analog, but when combined with the higher XLogP, it yields a CNS MPO score closer to the optimal range (4–6) than the unsubstituted pyridine [1]. This positions the compound as a more attractive fragment for CNS programs.

CNS drug discovery Blood‑brain barrier penetration Physicochemical property space

Synthetic Tractability: Direct Amide Coupling Without Protection of the Carboxylic Acid

The free carboxylic acid at the oxadiazole 3‑position permits one‑step amide coupling under standard HATU or EDCI/HOBt conditions without a deprotection step, in contrast to ester analogs (e.g., ethyl 5‑(pyridin‑4‑yl)‑1,2,4‑oxadiazole‑3‑carboxylate) that require saponification . This reduces the synthetic sequence by one step and improves overall yield for library production.

Parallel synthesis Fragment elaboration Amide bond formation

Procurement‑Optimised Application Scenarios for 5‑(3‑Chloropyridin‑4‑yl)‑1,2,4‑oxadiazole‑3‑carboxylic Acid


Fragment‑Based Lead Discovery for CNS Targets Requiring Balanced Lipophilicity

With XLogP 1.2 and TPSA 89.1 Ų, the compound sits in the favorable CNS MPO space [1]. Procurement of this fragment rather than the des‑chloro pyridin‑4‑yl analog (XLogP 0.6) provides a higher starting lipophilicity, which can reduce the number of lipophilicity‑increasing optimization cycles needed to achieve cellular activity.

Parallel Library Synthesis Requiring Carboxylic Acid Handles

The free acid enables direct diversification via amide coupling without a protecting‑group strategy, saving one synthetic step compared with ethyl ester precursors [1]. This directly reduces the cost per compound in arrays of 96 or more analogs.

Structure‑Activity Relationship Studies of Pyridinyl‑1,2,4‑oxadiazole Series

When mapping the effect of chlorine substitution position on pyridine, the 3‑chloropyridin‑4‑yl regioisomer provides a distinct HBA pattern and dipole orientation compared to the 2‑chloropyridin‑4‑yl and 3‑chloropyridin‑2‑yl isomers [1]. Systematic procurement of all three positional isomers is necessary to fully interrogate the SAR landscape.

Crystallographic Fragment Screening Campaigns

The additional hydrogen‑bond acceptor contributed by the pyridine nitrogen distinguishes this fragment from 5‑(3‑chlorophenyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid (HBA count 5 vs. 6) [1], potentially yielding unique binding poses in soaking experiments with target proteins.

Quote Request

Request a Quote for 5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.